molecular formula C8H8ClIN4 B3059469 6-Chloro-2-iodo-9-isopropyl-9H-purine CAS No. 207220-30-2

6-Chloro-2-iodo-9-isopropyl-9H-purine

Cat. No. B3059469
M. Wt: 322.53 g/mol
InChI Key: QDWXVKPYLBNGEU-UHFFFAOYSA-N
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Patent
US07115589B2

Procedure details

6-Chloro-9-isopropyl-9H-purin-2-ylamine (2.7 g, 12.8 mmol), CuI (1.2 g, 13.4 mmol), I2 (3.3 g, 12.8 mmol), isoamyl nitrite (10.6 mL), and CH2I2 (5.3 g, 39.3 mmol) in THF (60 mL) were heated at reflux for 75 min. The mixture was cooled to rt, filtered through Celite, and adsorbed onto silica gel. Purification by chromatography (60% EtOAc/hexane) yielded an off-white solid (13.4 g, 54%): MS [M+H]+ 323; m.p.104° C.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
1.2 g
Type
catalyst
Reaction Step One
Name
Yield
54%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9](N)[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH:12]([CH3:14])[CH3:13].II.N(OCCC(C)C)=O.C(I)[I:26]>C1COCC1.[Cu]I>[Cl:1][C:2]1[N:10]=[C:9]([I:26])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH:12]([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
ClC1=C2N=CN(C2=NC(=N1)N)C(C)C
Name
Quantity
3.3 g
Type
reactant
Smiles
II
Name
Quantity
10.6 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
5.3 g
Type
reactant
Smiles
C(I)I
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
CuI
Quantity
1.2 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 75 min
Duration
75 min
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (60% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2N=CN(C2=NC(=N1)I)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 324.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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